Cas no 153310-49-7 (3-(Aminomethyl)-1h-indole-4-carbonitrile)

3-(Aminomethyl)-1h-indole-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- EN300-1275678
- 153310-49-7
- 3-(AMINOMETHYL)-1H-INDOLE-4-CARBONITRILE
- DTXSID401275535
- 1H-Indole-4-carbonitrile, 3-(aminomethyl)-
- 3-(Aminomethyl)-1h-indole-4-carbonitrile
-
- インチ: 1S/C10H9N3/c11-4-7-2-1-3-9-10(7)8(5-12)6-13-9/h1-3,6,13H,5,12H2
- InChIKey: YDPDHDYPGKBPAV-UHFFFAOYSA-N
- ほほえんだ: N1C=C(CN)C2C(C#N)=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 171.079647300g/mol
- どういたいしつりょう: 171.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- ふってん: 422.2±30.0 °C(Predicted)
- 酸性度係数(pKa): 15.30±0.30(Predicted)
3-(Aminomethyl)-1h-indole-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1275678-2.5g |
3-(aminomethyl)-1H-indole-4-carbonitrile |
153310-49-7 | 2.5g |
$1988.0 | 2023-07-10 | ||
Enamine | EN300-1275678-50mg |
3-(aminomethyl)-1H-indole-4-carbonitrile |
153310-49-7 | 50mg |
$851.0 | 2023-10-01 | ||
Enamine | EN300-1275678-1000mg |
3-(aminomethyl)-1H-indole-4-carbonitrile |
153310-49-7 | 1000mg |
$1014.0 | 2023-10-01 | ||
Enamine | EN300-1275678-250mg |
3-(aminomethyl)-1H-indole-4-carbonitrile |
153310-49-7 | 250mg |
$933.0 | 2023-10-01 | ||
Enamine | EN300-1275678-0.05g |
3-(aminomethyl)-1H-indole-4-carbonitrile |
153310-49-7 | 0.05g |
$851.0 | 2023-07-10 | ||
Enamine | EN300-1275678-500mg |
3-(aminomethyl)-1H-indole-4-carbonitrile |
153310-49-7 | 500mg |
$974.0 | 2023-10-01 | ||
Enamine | EN300-1275678-2500mg |
3-(aminomethyl)-1H-indole-4-carbonitrile |
153310-49-7 | 2500mg |
$1988.0 | 2023-10-01 | ||
Enamine | EN300-1275678-1.0g |
3-(aminomethyl)-1H-indole-4-carbonitrile |
153310-49-7 | 1.0g |
$1014.0 | 2023-07-10 | ||
Enamine | EN300-1275678-100mg |
3-(aminomethyl)-1H-indole-4-carbonitrile |
153310-49-7 | 100mg |
$892.0 | 2023-10-01 | ||
Enamine | EN300-1275678-5000mg |
3-(aminomethyl)-1H-indole-4-carbonitrile |
153310-49-7 | 5000mg |
$2940.0 | 2023-10-01 |
3-(Aminomethyl)-1h-indole-4-carbonitrile 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
3-(Aminomethyl)-1h-indole-4-carbonitrileに関する追加情報
3-(Aminomethyl)-1h-indole-4-carbonitrile (CAS No. 153310-49-7): An Emerging Compound in Pharmaceutical Research
3-(Aminomethyl)-1h-indole-4-carbonitrile (CAS No. 153310-49-7) is a versatile compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound belongs to the class of indoles, which are known for their diverse biological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
The chemical structure of 3-(Aminomethyl)-1h-indole-4-carbonitrile consists of an indole ring with an aminomethyl group at the 3-position and a cyano group at the 4-position. This specific arrangement of functional groups imparts distinct chemical and biological characteristics to the molecule, making it a valuable candidate for various therapeutic applications.
Recent studies have highlighted the potential of 3-(Aminomethyl)-1h-indole-4-carbonitrile in several areas of biomedical research. One notable application is its use as a lead compound in the development of novel anti-inflammatory agents. In a study published in the *Journal of Medicinal Chemistry* (2022), researchers demonstrated that 3-(Aminomethyl)-1h-indole-4-carbonitrile exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Moreover, 3-(Aminomethyl)-1h-indole-4-carbonitrile has shown promise in cancer research. A study conducted by a team at the National Cancer Institute (2021) reported that this compound selectively inhibits the growth of human breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways, including PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
In addition to its anti-inflammatory and anti-cancer properties, 3-(Aminomethyl)-1h-indole-4-carbonitrile has been investigated for its neuroprotective effects. A preclinical study published in *Neuropharmacology* (2020) found that this compound effectively reduces neuronal damage and improves cognitive function in animal models of Alzheimer's disease. The neuroprotective activity is attributed to its ability to inhibit oxidative stress and neuroinflammation, which are key factors in the pathogenesis of neurodegenerative disorders.
The synthesis of 3-(Aminomethyl)-1h-indole-4-carbonitrile involves several well-established chemical reactions. One common synthetic route starts with the reaction of 4-cyanoindole with formaldehyde and ammonia to form the desired product. This method is known for its high yield and purity, making it suitable for large-scale production in pharmaceutical settings.
Despite its promising therapeutic potential, further research is needed to fully elucidate the pharmacokinetic and pharmacodynamic properties of 3-(Aminomethyl)-1h-indole-4-carbonitrile. Preclinical studies have shown that this compound has good oral bioavailability and low toxicity, but more extensive toxicological evaluations are required to ensure its safety for human use.
In conclusion, 3-(Aminomethyl)-1h-indole-4-carbonitrile (CAS No. 153310-49-7) represents a promising compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for the development of novel therapeutic agents targeting inflammation, cancer, and neurodegenerative diseases. Ongoing research efforts aim to optimize its properties and advance it towards clinical trials, paving the way for new treatment options in these critical areas of medicine.
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